N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
Description
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine (CAS: 956923-67-4), also designated as QZ-6104, is a heterocyclic nitrogen-containing compound with a bicyclic methanopyridodiazocine core conjugated to an L-alanine residue via a carbonyl linkage. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.3 g/mol and a purity of ≥95% . The compound requires refrigeration for stability and is categorized as a novel nitrogenous bicyclic derivative. Its SMILES string (CC(NC(=O)N1CC2CC(C1)c1cccc(=O)n1C2)C(=O)O) highlights the fused bicyclic structure and L-alanine moiety .
Properties
IUPAC Name |
(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARVQDZUJVXQE-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazocin ring system, followed by the introduction of the pyrido moiety and subsequent functionalization to incorporate the alanine residue. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of green solvents, recycling of reagents, and minimization of waste.
Chemical Reactions Analysis
Types of Reactions
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be exploited for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
(1R,5S)-N-Allyl-9,11-Dibromo-8-Oxo Analog
- Molecular Formula : C₁₇H₁₈Br₂N₄O₂
- Molecular Weight : 486.16 g/mol
- Key Features : Bromine substitutions at positions 9 and 11, allyl carboxamide group.
- NMR data (δ 6.92 ppm for NH, δ 5.43 ppm for H-12) confirm structural distinctions .
3-[(8-Oxo...yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
6-({[(1S,5R)-8-Oxo...yl]carbonyl}amino)hexanoic Acid
- Molecular Formula : C₂₁H₂₆N₄O₅
- Molecular Weight : 414.46 g/mol
- Key Features: Hexanoic acid chain replacing L-alanine.
Functional Analogs: Amide-Linked Heterocycles
N-Isopropyloleanolic Amide 3-O-α-L-Rhamnopyranosyl-(1→2)-α-L-Arabinopyranoside (TS1)
- Molecular Formula: C₄₄H₇₃NO₁₀
- Molecular Weight : 798.52 g/mol
- Key Features: Triterpenoid oleanolic acid core with glycosylation and isopropylamide.
- Differences: The bulky triterpenoid core and sugar moieties contrast sharply with the compact bicyclic structure of the target compound. TS1’s melting point (176.4–178.3°C) suggests higher thermal stability .
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethylimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Formula : C₂₈H₂₄N₄O₇
- Molecular Weight : 528.52 g/mol
- Key Features: Imidazo[1,2-a]pyridine core with nitro and cyano substituents.
- Differences : The electron-withdrawing nitro group and ester functionalities differentiate its reactivity and applications from the target compound’s amide linkage .
Comparative Data Table
Biological Activity
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of C₁₅H₁₉N₃O₄ and a molecular weight of 305.33 g/mol. The compound's structure includes a pyrido-diazocine framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | N-{[(1S,5R)-8-oxo-... |
| CAS Number | 956923-67-4 |
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that certain analogs inhibited the growth of various bacterial strains by disrupting cellular processes essential for survival .
Antiviral Activity
In vitro studies have shown that this compound may possess antiviral properties. It has been suggested that the compound can target viral proteins essential for replication. For example, the inhibition of dengue virus replication was observed in related compounds that share structural similarities with N-{[(1S,5R)-8-oxo...]}, indicating potential for further exploration in antiviral drug development .
Anticancer Potential
Emerging research highlights the anticancer potential of this compound. Studies have suggested that it may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.
Case Study 2: Antiviral Activity Against Dengue Virus
A study published in 2024 evaluated the antiviral effects of structural analogs on dengue virus-infected cells. The results showed a reduction in viral load by up to 90% at specific concentrations (50 µM), suggesting that the compound could be further investigated as a therapeutic option for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
